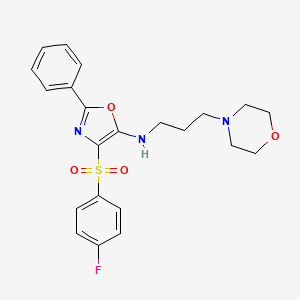
8-Methyl-5,6,7,8-tetrahydropteridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methyl-5,6,7,8-tetrahydropteridine (MH4) is an organic compound that belongs to the family of pteridines . It has a molecular weight of 150.18 .
Molecular Structure Analysis
The InChI code for 8-Methyl-5,6,7,8-tetrahydropteridine is 1S/C7H10N4/c1-11-3-2-9-6-4-8-5-10-7(6)11/h4-5,9H,2-3H2,1H3 . This indicates that the compound has 7 carbon atoms, 10 hydrogen atoms, and 4 nitrogen atoms.Applications De Recherche Scientifique
Chemistry and Pharmacology of Tetrahydropyridines
Tetrahydropyridine (THP) derivatives, including those related to 8-Methyl-5,6,7,8-tetrahydropteridine, are part of many biologically active systems. Research in this area has explored the synthesis and pharmacological properties of THP derivatives, aiming to extend the structure-activity relationship (SAR) studies for drug development. This includes the design of promising drug candidates and evaluation through in vitro, ex vivo, and in vivo assays to understand their pharmacological characteristics better (Mateeva, Winfield, & Redda, 2005).
Oxidation and Synthetic Applications
The spontaneous oxidation of tetrahydropteridines, including those with methyl substituents like 8-Methyl-5,6,7,8-tetrahydropteridine, has been studied for its synthetic applications. This research has shown that the oxidative contraction of the pyrimidine ring occurs under specific conditions, which aligns with existing theories and demonstrates the potential for synthetic utility in creating novel compounds (Mager & Berends, 2010).
Biological Activity in Dyes
Novel azo-disperse dyes containing alkylhydrazonopyridinone structures, derived from tetrahydropyridine analogs, have been synthesized and evaluated for their biological activity against Gram-positive and Gram-negative bacteria. This illustrates the potential for tetrahydropteridine derivatives in developing materials with specific biological properties (Ashkar, El-Apasery, Touma, & Elnagdi, 2012).
Probing Hydroxylase Cofactor Recognition
Research into the stereochemical synthesis of 2-desamino-tetrahydropterins, including those related to 8-Methyl-5,6,7,8-tetrahydropteridine, has been conducted to understand hydroxylase cofactor recognition better. This work aims to probe the effects of removing the 2-amino group on binding affinity and catalytic efficiency, revealing insights into the molecular recognition mechanisms involved in enzymatic reactions (Vasudevan, Bailey, Dillard, & Ayling, 2002).
Safety and Hazards
Propriétés
IUPAC Name |
8-methyl-6,7-dihydro-5H-pteridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4/c1-11-3-2-9-6-4-8-5-10-7(6)11/h4-5,9H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRUVCODCUGRMSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC2=CN=CN=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1314934-79-6 |
Source


|
| Record name | 8-methyl-5,6,7,8-tetrahydropteridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-cyano-3-{8-methylimidazo[1,2-a]pyridin-3-yl}-N-propylprop-2-enamide](/img/structure/B2635383.png)
![N-(1-cyanocycloheptyl)-2-{[2-(1H-pyrazol-1-yl)ethyl]amino}acetamide](/img/structure/B2635384.png)
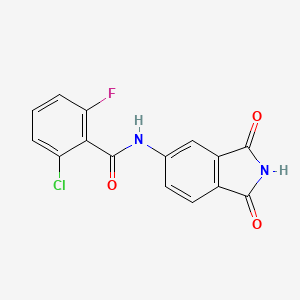


![benzyl 2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate](/img/structure/B2635390.png)
![2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2635393.png)
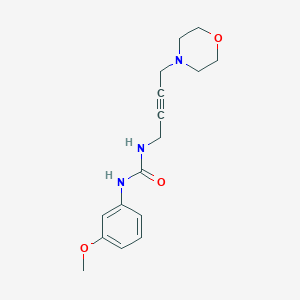
![N-(4-methoxybenzyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2635396.png)
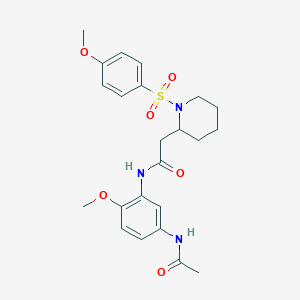
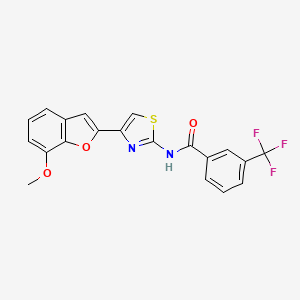
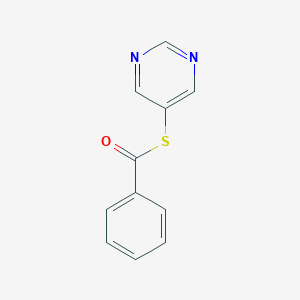
![1-(3-fluorophenyl)-4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B2635402.png)
